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This in-depth technical guide explores the principles of non-stoichiometry in Nickel(ll) oxide
(NiO), a phenomenon pivotal to its diverse applications. Stoichiometric NiO is an insulator, but
the introduction of defects transforms it into a p-type semiconductor, unlocking a range of
functionalities. This guide details the nature of these defects, their impact on the material's
properties, and the experimental methodologies for their synthesis and characterization.

The Genesis of Non-Stoichiometry in NiO: Nickel
Vacancies

Non-stoichiometry in Nickel(ll) oxide primarily arises from the presence of nickel vacancies
(V"Ni) within its crystal lattice. This leads to a general chemical formula of Ni1-xO, where X'
represents the fraction of missing nickel atoms. To maintain overall charge neutrality in the
crystal, for every Ni2+ vacancy created, two adjacent Ni2+ ions are oxidized to Ni3+ ions.
These Ni3+ ions act as "holes" and are responsible for the characteristic p-type
semiconducting behavior of non-stoichiometric NiO.[1][2] The concentration of these nickel
vacancies, and consequently the degree of non-stoichiometry, can be controlled by synthesis
conditions such as temperature and the partial pressure of oxygen.

The formation of these defects can be represented by the following equation using Kréger-Vink
notation:
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1602(g) — OOX + V"Ni + 2hs

Where:

02(g) is oxygen gas.

OOx is an oxygen ion on a normal lattice site.

V"Ni is a doubly ionized nickel vacancy.

he represents a hole (a Ni3+ ion in the lattice of Ni2+ ions).

The Ripple Effect: How Non-Stoichiometry Shapes
NiO Properties

The introduction of nickel vacancies and the subsequent creation of Ni3+ ions have a profound
impact on the electronic, optical, and electrical properties of NiO.

Electronic and Optical Properties

The presence of defects introduces new energy levels within the bandgap of NiO. Nickel
vacancies create acceptor levels near the valence band, facilitating the p-type conductivity.
Computational studies have shown that the bandgap of NiO can be influenced by the
concentration of native defects. An increase in oxygen-rich conditions (and thus nickel
vacancies) can lead to a slight increase in the bandgap. Conversely, nickel-rich conditions may
lead to a slight decrease.[3]

Electrical Properties

Stoichiometric NiO is a Mott insulator with very high resistivity. However, with the introduction of
nickel vacancies, the material becomes a p-type semiconductor. The electrical conductivity is
directly proportional to the concentration of charge carriers (holes, i.e., Ni3+ ions). Therefore,
by controlling the degree of non-stoichiometry, the electrical conductivity of NiO can be tuned
over several orders of magnitude. The mobility of these charge carriers, however, can be
influenced by scattering from the defects themselves.

Quantifying Non-Stoichiometry: Data at a Glance

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.mdpi.com/2410-3896/3/4/46
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the quantitative effects of non-stoichiometry on the properties
of NiO, based on available experimental and computational data.

Defect Type Defect . Bandgap (eV) Reference
Concentration (%)
Stoichiometric 0 3.80 [3]
Ni-rich (O-deficient) 3 3.83 [3]
Ni-rich (O-deficient) 12 3.85 [3]
Ni-rich (O-deficient) 18 3.86 [3]
Ni-rich (O-deficient) 25 3.86 [3]
O-rich (Ni-deficient) 3 3.85 [3]
O-rich (Ni-deficient) 12 3.90 [3]
O-rich (Ni-deficient) 18 3.95 [3]
O-rich (Ni-deficient) 25 4.00 [3]

Table 1: Effect of Native Defects on the Bandgap of NiO (Computational Study)

Sintering Temperature (°C) Excess O.xyg-en (-%) from Excess Oxygen (%) from
lodometric Titration TGA

400 1.25 1.22

500 0.98 0.95

600 0.65 0.63

700 0.12 0.11

900 ~0 ~0

1100 ~0 ~0

Table 2: Excess Oxygen Content in Non-Stoichiometric NiO Prepared by Thermal
Decomposition[2]
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Li Doping . . Carrier
. L Carrier Mobility .
Concentration Resistivity (Q-cm) Concentration
(cm?/Vs)

(at%) (cm=3)

2 0.44 11.96 1.2 x 1018

4 0.21 4.85 6.1 x 1018

6 0.13 2.78 1.7 x 10%°

8 0.09 1.89 3.7 x 101°

10 0.07 1.25 7.1x10%°

Table 3: Electrical Properties of Li-doped NiO Thin Films (as a proxy for increased hole
concentration due to defects)[4]

Experimental Corner: Protocols for Synthesis and
Characterization

This section provides detailed methodologies for key experiments related to the study of non-
stoichiometric NiO.

Synthesis Protocols

This method allows for the synthesis of NiO nanoparticles with controlled size and properties.

o Preparation of Precursor Solution: Dissolve a nickel salt (e.g., Nickel(ll) chloride
hexahydrate, NiClz:6H20) in deionized water to form a solution of a specific molarity (e.g.,
0.1 M).

» Precipitation: While stirring the nickel salt solution, slowly add a precipitating agent, such as
sodium hydroxide (NaOH) solution, dropwise until a pale green precipitate of nickel
hydroxide (Ni(OH)z2) is formed.

e Washing and Drying: Centrifuge the precipitate and wash it several times with deionized
water and then with ethanol to remove any unreacted precursors and byproducts. Dry the
washed precipitate in an oven at a low temperature (e.g., 80°C) for several hours.
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 Calcination: Calcine the dried Ni(OH)2 powder in a furnace at a specific temperature (e.g.,
400-600°C) for a set duration (e.g., 2-4 hours). The thermal decomposition of Ni(OH)z yields
NiO nanopatrticles. The calcination temperature significantly influences the degree of non-
stoichiometry.

A straightforward method for producing non-stoichiometric NiO powders.

o Precursor Selection: Choose a suitable nickel salt precursor, such as nickel nitrate
hexahydrate (Ni(NO3)2:6H20).

o Decomposition: Place the precursor in a crucible and heat it in a furnace to a specific
temperature (e.g., 400-1100°C) in an air or oxygen atmosphere for a defined period (e.g., 2-
4 hours).[2] The precursor will decompose, leaving behind NiO powder. The sintering
temperature is a critical parameter for controlling the level of non-stoichiometry.[2]

This technique is used to deposit thin films of non-stoichiometric NiO onto a substrate.

Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass) thoroughly.

o Sputtering Chamber Setup: Place a high-purity nickel target in the sputtering system.
Evacuate the chamber to a high vacuum.

e Gas Introduction: Introduce a mixture of argon (Ar) and oxygen (O2) into the chamber. The
O2/Ar flow ratio is a crucial parameter for controlling the stoichiometry of the deposited film.

» Deposition: Apply a radio-frequency (RF) or direct current (DC) power to the nickel target to
create a plasma. The nickel atoms are sputtered from the target and react with the oxygen in
the plasma to deposit a non-stoichiometric NiO thin film on the substrate. The substrate
temperature can also be controlled to influence the film properties.

Characterization Protocols

This chemical titration method is used to determine the concentration of Ni3* ions, and thus the
degree of non-stoichiometry.[2]

» Sample Dissolution: Dissolve a known weight of the non-stoichiometric NiO sample in a
solution of hydrochloric acid (HCI) containing an excess of potassium iodide (KI). The Ni3*
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ions in the sample will oxidize the 1~ ions to iodine (I12). Ni¥* + 1= - Ni2* + %l2

« Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na2S203)
solution using a starch indicator. The endpoint is reached when the blue color of the starch-
iodine complex disappears. I2 + 252032~ - 21~ + Sa0e6?~

e Calculation: From the volume and concentration of the Na2S203 solution used, the amount of
liberated iodine can be calculated, which in turn gives the amount of Ni3* in the original
sample.

XPS is a surface-sensitive technique used to determine the elemental composition and
chemical states of the atoms in NiO.

o Sample Preparation: Mount the NiO sample on a sample holder and place it in the ultra-high
vacuum chamber of the XPS instrument.

o Data Acquisition: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al
Ka). The emitted photoelectrons are collected and their kinetic energies are measured by an
electron energy analyzer.

e Spectral Analysis:

o

Survey Scan: Acquire a wide energy range spectrum to identify all the elements present
on the surface.

o High-Resolution Scans: Acquire detailed spectra for the Ni 2p and O 1s core levels.

o Peak Fitting: Deconvolute the high-resolution Ni 2p spectrum to identify the contributions
from Ni2* and Ni3*+ states. The Ni 2ps/z peak for Ni2* in NiO is typically observed around
853.7 eV, while the presence of Ni* gives rise to a shoulder or a separate peak at a
higher binding energy (around 855-856 eV).[5]

o Quantification: Calculate the relative atomic concentrations of Ni2+ and Ni3* from the areas
of the fitted peaks.

This technique is used to determine the carrier type (p-type or n-type), carrier concentration,
and mobility of charge carriers in the non-stoichiometric NiO films.
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e Sample Preparation: Prepare a thin film of NiO with a defined geometry (e.g., a square or a
Hall bar). Make four electrical contacts at the corners of the square or on the arms of the Hall
bar.

e Measurement Setup:
o Place the sample in a magnetic field that is perpendicular to the film surface.
o Pass a constant current (I) through two opposite contacts.
o Measure the Hall voltage (VH) across the other two contacts.

o Data Analysis:

o Hall Coefficient (RH): Calculate the Hall coefficient using the formula: RH = (VH *t) / (I *
B), where 't' is the film thickness and 'B' is the magnetic field strength.

o Carrier Type: The sign of the Hall voltage determines the carrier type. For p-type
semiconductors like non-stoichiometric NiO, VH and RH will be positive.

o Carrier Concentration (p): Calculate the hole concentration using: p = 1/ (g * RH), where
'g' is the elementary charge.

o Mobility (u): Measure the resistivity (p) of the film using a four-point probe method.
Calculate the Hall mobility using: p = RH / p.

Visualizing the Concepts: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and
experimental workflows discussed in this guide.

Caption: Formation of a nickel vacancy and holes in the NiO lattice.
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Experimental Workflow
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Caption: A typical experimental workflow for non-stoichiometric NiO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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